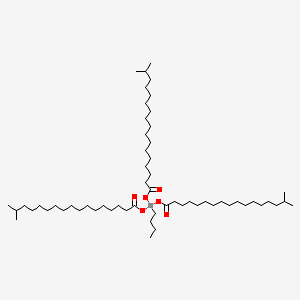
Butyltris((1-oxoisooctadecyl)oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris((1-oxoisooctadecyl)oxy)stannane is a chemical compound with the molecular formula C58H114O6Sn and a molecular weight of 1026.23216 . This compound is part of the organotin family, which are organometallic compounds containing tin. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
The synthesis of Butyltris((1-oxoisooctadecyl)oxy)stannane typically involves the reaction of butyltin trichloride with 1-oxoisooctadecyl alcohol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Butyltris((1-oxoisooctadecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl group or the 1-oxoisooctadecyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyltris((1-oxoisooctadecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism by which Butyltris((1-oxoisooctadecyl)oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with various biomolecules, altering their function and activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .
Comparison with Similar Compounds
Butyltris((1-oxoisooctadecyl)oxy)stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetrabutyltin: Used in organic synthesis as a reagent.
Biological Activity
Butyltris((1-oxoisooctadecyl)oxy)stannane, a stannane compound, is recognized for its potential applications in various industrial and biological contexts. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings regarding the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a butyl group and three 1-oxoisooctadecyl ether chains attached to a tin atom. Its molecular formula is C28H56O4Sn, indicating a significant hydrophobic character due to the long hydrocarbon chains.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The stannane moiety is believed to disrupt bacterial cell membranes, leading to cell lysis.
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to apoptosis.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Toxicity Profile
The toxicity of this compound has been evaluated in several studies:
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
- Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 15 µM.
Data Table: Biological Activity Summary
Properties
CAS No. |
93981-44-3 |
|---|---|
Molecular Formula |
C58H114O6Sn |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
[butyl-bis(16-methylheptadecanoyloxy)stannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/3C18H36O2.C4H9.Sn/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3-4-2;/h3*17H,3-16H2,1-2H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
WONIBGDAGCYEGQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](OC(=O)CCCCCCCCCCCCCCC(C)C)(OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















